Maurocalcine Induces SR Ca²⁺ Release with EC₅₀ = 17.5 nM; Imperatoxin A Fails to Induce Any Release
In a direct head‑to‑head comparison using sarcoplasmic reticulum (SR) vesicle assays, synthetic maurocalcine (sMCa) induced Ca²⁺ release with an EC₅₀ of 17.5 nM, whereas imperatoxin A (IpTx A) tested across a concentration range of 0.5–40 µM completely failed to induce any SR Ca²⁺ release [REFS‑1]. This represents a qualitative functional divergence between two peptides sharing 82% sequence identity, where the analog lacks the primary functional activity of the target compound entirely.
| Evidence Dimension | Ca²⁺ release from sarcoplasmic reticulum vesicles |
|---|---|
| Target Compound Data | EC₅₀ = 17.5 nM |
| Comparator Or Baseline | Imperatoxin A (IpTx A): No Ca²⁺ release at 0.5–40 µM |
| Quantified Difference | Qualitative difference (IpTx A inactive for this function at concentrations >2000‑fold higher than MCa EC₅₀) |
| Conditions | SR vesicles isolated from skeletal muscle; Ca²⁺ release measured via fluorometric assay; sMCa release inhibited by micromolar ryanodine or ruthenium red |
Why This Matters
This qualitative functional divergence directly informs selection decisions: imperatoxin A cannot substitute for maurocalcine in any experimental protocol requiring RyR1‑mediated Ca²⁺ release from SR stores.
- [1] Chen L, Estève E, Sabatier JM, et al. Maurocalcine and peptide A stabilize distinct subconductance states of ryanodine receptor type 1, revealing a proportional gating mechanism. J Biol Chem. 2003;278(18):16095‑16106. View Source
